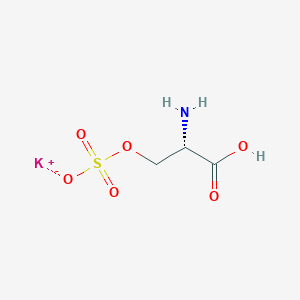
N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine, also known as TEN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TEN is a bicyclic amine that is structurally similar to neurotransmitters such as dopamine and serotonin, which makes it an interesting target for research in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine is not fully understood, but it is believed to act as an agonist on dopamine receptors. This leads to an increase in dopamine release, which can help alleviate the symptoms of Parkinson's disease and other dopamine-related disorders.
Biochemical and Physiological Effects:
N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine has been shown to have a number of biochemical and physiological effects, including an increase in dopamine release, an increase in locomotor activity, and an improvement in cognitive function. These effects make it a promising candidate for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine in lab experiments is its high purity and stability. However, one of the limitations of using N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research on N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine, including:
1. Further investigation into its mechanism of action and how it interacts with dopamine receptors.
2. Exploration of its potential applications in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder.
3. Development of more cost-effective synthesis methods to make it more accessible for research.
4. Investigation into its potential use as a tool for studying dopamine-related disorders in animal models.
In conclusion, N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine is a promising compound for research in the field of neuroscience due to its potential applications in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Synthesis Methods
There are several methods for synthesizing N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine, but the most commonly used method involves the reduction of 1,2,3,4-tetrahydronaphthalene with lithium aluminum hydride (LAH) in the presence of ethylamine. The reaction typically takes place at low temperatures and yields a high purity product.
Scientific Research Applications
N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine has been the subject of extensive research in recent years due to its potential applications in various fields. In the field of neuroscience, N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine has been shown to have agonistic effects on dopamine receptors, which makes it a potential candidate for the treatment of Parkinson's disease and other dopamine-related disorders.
properties
CAS RN |
19485-86-0 |
|---|---|
Product Name |
N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine |
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-ethyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C12H17N/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h3-6,12-13H,2,7-9H2,1H3 |
InChI Key |
RDDGNJSHYAVRDT-UHFFFAOYSA-N |
SMILES |
CCNC1CCC2=CC=CC=C2C1 |
Canonical SMILES |
CCNC1CCCC2=CC=CC=C12 |
synonyms |
N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)







![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)
